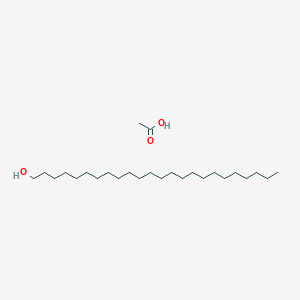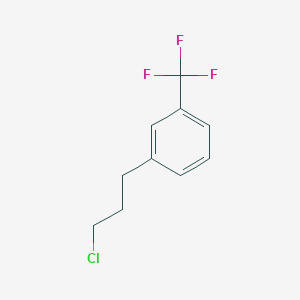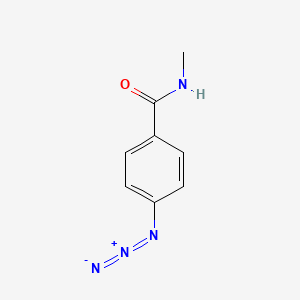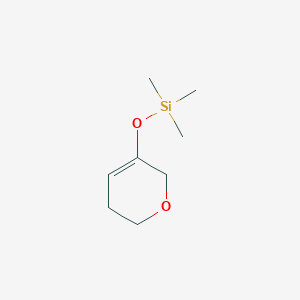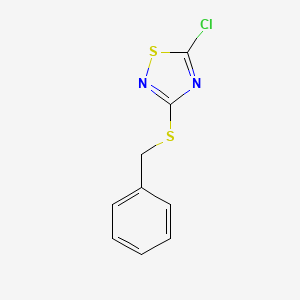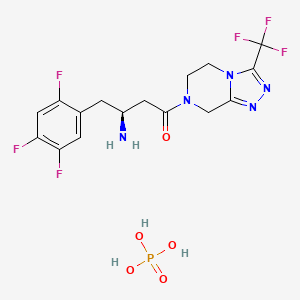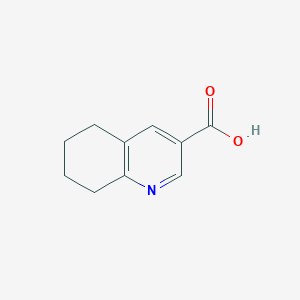
5,6,7,8-Tetrahydroquinoline-3-carboxylic acid
Descripción general
Descripción
5,6,7,8-Tetrahydroquinoline-3-carboxylic acid is an organic compound with the molecular formula C10H11NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
The primary target of 5,6,7,8-Tetrahydroquinoline-3-carboxylic acid is Staphylococcus aureus , a type of bacteria . This compound has been shown to have bacteriostatic activity against this bacterium .
Mode of Action
This compound interacts with its target by binding to the hydroxyl groups of the bacterial cell membrane . This interaction inhibits the production of enzymes necessary for protein synthesis , thereby preventing the bacteria from growing and reproducing.
Biochemical Pathways
It is known that the compound interferes with protein synthesis in staphylococcus aureus . This disruption of protein synthesis can affect various downstream effects, including the bacteria’s ability to grow and reproduce.
Result of Action
The result of the action of this compound is the inhibition of growth and reproduction in Staphylococcus aureus . By binding to the hydroxyl groups of the bacterial cell membrane and inhibiting protein synthesis, the compound exerts a bacteriostatic effect .
Safety and Hazards
The compound is classified as a warning signal. It has hazard statements H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Direcciones Futuras
Quinoline derivatives, including 5,6,7,8-Tetrahydroquinoline-3-carboxylic acid, have been found to have a variety of therapeutic activities . Therefore, there is considerable interest in the synthesis and chemistry of tetrahydroquinolines and their fused derivatives . Future research may focus on developing new methods for the preparation of such fused heterocycles and improving existing synthetic methods .
Análisis Bioquímico
Biochemical Properties
5,6,7,8-Tetrahydroquinoline-3-carboxylic acid plays a significant role in biochemical reactions. It has been shown to interact with bacterial cell membranes by binding to hydroxyl groups, thereby inhibiting the production of enzymes necessary for protein synthesis . This interaction disrupts the normal function of bacterial cells, leading to their inhibition.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been demonstrated to have bacteriostatic activity against Staphylococcus aureus by binding to the hydroxyl groups of the bacterial cell membrane . This binding inhibits the production of essential enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the hydroxyl groups on bacterial cell membranes, inhibiting enzyme production necessary for protein synthesis . This inhibition disrupts bacterial cell function and leads to their eventual inhibition.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits bacteriostatic activity without significant adverse effects. At higher doses, toxic or adverse effects may be observed, indicating a threshold effect
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. Its role in these pathways can affect metabolic flux and metabolite levels, although detailed studies are needed to elucidate the exact pathways and interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst to form the tetrahydroquinoline ring system . Another approach involves the reaction of 8-lithio- or 8-magnesio-derivatives of 5,6,7,8-tetrahydroquinoline with carbon dioxide, followed by esterification and subsequent hydrolysis to yield the carboxylic acid .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 5,6,7,8-Tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or selenium dioxide as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, alkylating agents, and other electrophiles/nucleophiles under appropriate conditions
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological and chemical properties .
Comparación Con Compuestos Similares
5,6,7,8-Tetrahydroquinoxaline: Another heterocyclic compound with similar structural features but different chemical properties.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities, but with a different mechanism of action.
Uniqueness: 5,6,7,8-Tetrahydroquinoline-3-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
5,6,7,8-tetrahydroquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h5-6H,1-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCBJIIKIYQYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82345-76-4 | |
| Record name | 5,6,7,8-tetrahydroquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological activities reported for derivatives of 5,6,7,8-tetrahydroquinoline-3-carboxylic acid?
A1: Studies have explored the anti-inflammatory and analgesic properties of various this compound derivatives. Specifically, 2-arylamino-5,6,7,8-tetrahydroquinoline-3-carboxamides have shown potential in this area []. Additionally, research has investigated the biological activity of amides and N-arylamidines derived from 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carboxylic acids []. Further research is necessary to fully elucidate their mechanisms of action and therapeutic potential.
Q2: How does the structure of this compound derivatives influence their biological activity?
A2: The structure-activity relationship (SAR) is crucial in understanding the impact of modifications on the biological activity of these compounds. For instance, introducing various substituents at the 2-position of the quinoline ring, such as arylamine groups, chlorine atoms, or alkoxy groups, significantly alters the pharmacological profile [, , , ]. Furthermore, modifications to the carboxylic acid moiety, such as the formation of amides, hydrazides, or N-arylamidines, also influence activity [, ].
Q3: What synthetic approaches are commonly employed to prepare this compound derivatives?
A3: Several synthetic routes have been explored. One approach involves using 2-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylic acid as a key intermediate, which can then be further derivatized []. Another method utilizes 8-benzylidene-2-methyl-5,6,7,8-tetrahydroquinoline-3-carboxylic acid as a starting material for the synthesis of various arylamides [, ]. The specific synthetic strategy employed often depends on the desired substitution pattern and target compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
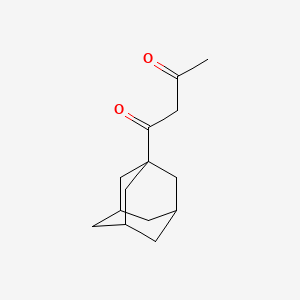
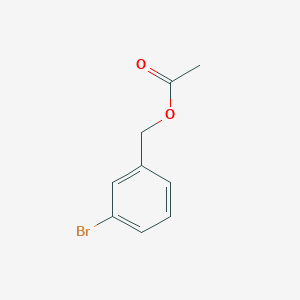
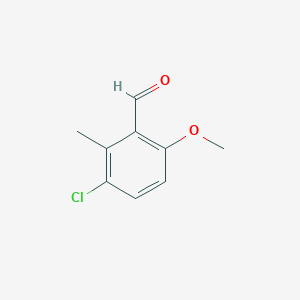
![2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid](/img/structure/B3156172.png)
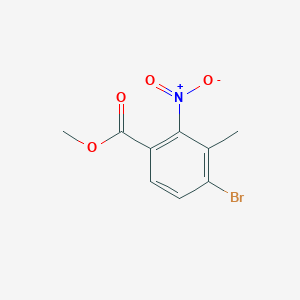
![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane;dichloromethane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene](/img/structure/B3156184.png)
![bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine](/img/structure/B3156185.png)
![6-Bromo-7-(3-((tert-butyldimethylsilyl)oxy)propyl)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3156187.png)
